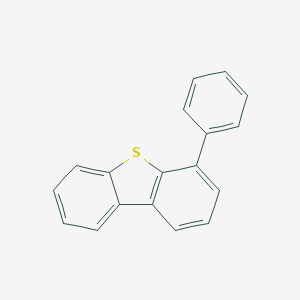
利福平钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利福霉素钠是一种广谱抗生素,属于利福霉素类抗生素利福霉素钠主要用于治疗细菌感染,包括结核病、麻风病和旅行者腹泻 .
科学研究应用
利福霉素钠具有广泛的科学研究应用,包括:
化学: 它被用作研究抗生素合成和修饰的模型化合物。
生物学: 利福霉素钠用于研究细菌抗药机制和抗生素对细菌生长的影响。
医学: 它用于治疗细菌感染,包括结核病、麻风病和旅行者腹泻。
作用机制
利福霉素钠通过抑制细菌DNA依赖性RNA聚合酶发挥抗菌作用。这种抑制阻止了RNA的合成,从而阻止了细菌的生长和复制。 利福霉素钠的主要分子靶点是细菌RNA聚合酶的β亚基 .
生化分析
Biochemical Properties
Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .
Cellular Effects
Rifamycin Sodium’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rifamycin Sodium involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .
Temporal Effects in Laboratory Settings
The effects of Rifamycin Sodium can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .
Dosage Effects in Animal Models
In animal models, the effects of Rifamycin Sodium can vary with different dosages . The dosage for rifampin, a derivative of Rifamycin Sodium, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .
Metabolic Pathways
Rifamycin Sodium is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .
Transport and Distribution
Rifamycin Sodium is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .
准备方法
合成路线和反应条件
利福霉素钠可以通过一系列化学反应从利福霉素B合成。该过程涉及以下步骤:
发酵: 第一步涉及地中海链霉菌的发酵以生产利福霉素B。
化学修饰: 利福霉素B经历化学修饰,包括氧化和还原反应,以产生利福霉素SV。
转化为利福霉素钠: 利福霉素SV然后通过一系列涉及氢氧化钠和其他试剂的反应转化为利福霉素钠
工业生产方法
利福霉素钠的工业生产涉及以下步骤:
发酵: 地中海链霉菌的大规模发酵以生产利福霉素B。
提取和纯化: 使用各种色谱技术提取和纯化利福霉素B。
化学转化: 将纯化的利福霉素B化学转化为利福霉素SV,然后转化为利福霉素钠。
化学反应分析
反应类型
利福霉素钠经历了几种类型的化学反应,包括:
氧化: 利福霉素B被氧化以产生利福霉素SV。
还原: 利福霉素SV可以被还原形成其他衍生物。
常用试剂和条件
氧化剂: 高锰酸钾和过氧化氢是常用的氧化剂。
还原剂: 硼氢化钠和氢化铝锂用作还原剂。
主要产物
相似化合物的比较
利福霉素钠是利福霉素家族的一部分,其中包括几种类似的化合物:
利福平: 主要用于治疗结核病和麻风病。
利福布汀: 用于治疗鸟分枝杆菌复合感染。
利福喷丁: 与其他抗生素联合使用治疗结核病。
利福昔明: 用于治疗旅行者腹泻和肠易激综合征
独特性
利福霉素钠因其广谱抗菌活性及其抑制细菌RNA聚合酶的能力而独一无二。 它对革兰氏阳性菌和某些革兰氏阴性菌特别有效 .
属性
CAS 编号 |
14897-39-3 |
|---|---|
分子式 |
C37H46NNaO12 |
分子量 |
719.7 g/mol |
IUPAC 名称 |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 |
InChI 键 |
YVOFSHPIJOYKSH-CTRMUPKMSA-M |
手性 SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+] |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] |
外观 |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
15105-92-7 14897-39-3 |
Pictograms |
Irritant |
相关CAS编号 |
6998-60-3 (Parent) |
同义词 |
5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt; Rifamastene; Rifocin; Tuborin; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


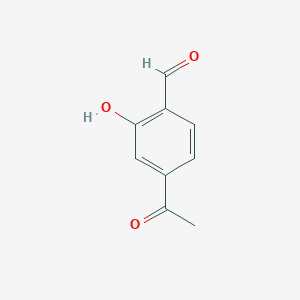
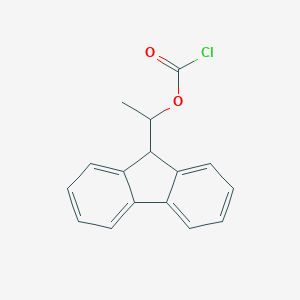
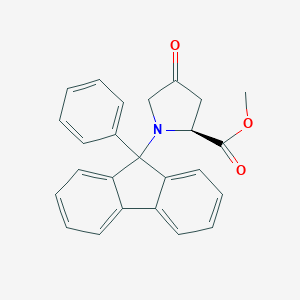
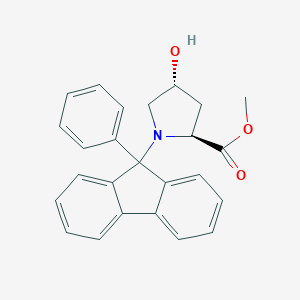
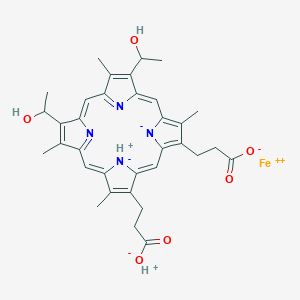
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
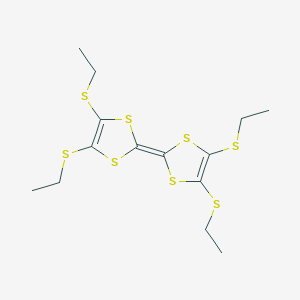
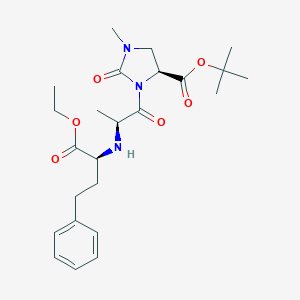
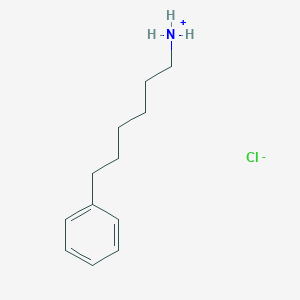
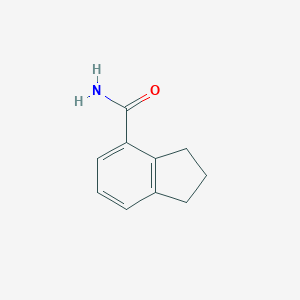
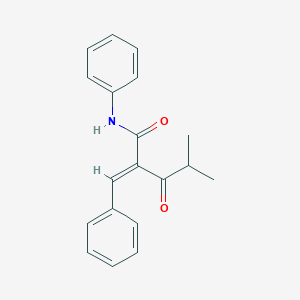
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
